molecular formula C8H14N2O2 B2368148 (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione CAS No. 15136-26-2

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione

Cat. No.: B2368148
CAS No.: 15136-26-2
M. Wt: 170.21 g/mol
InChI Key: ORLDMMKUTCCBSM-UHFFFAOYSA-N
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Description

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione is a compound belonging to the class of diketopiperazines. Diketopiperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of dipeptides or amino acid derivatives. For instance, the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile or the self-condensation of L-asparagine methyl ester at room temperature can yield the desired compound . These methods typically involve the formation of a central amide bond followed by cyclative lactonization to form the diketopiperazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the diketopiperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.

Scientific Research Applications

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying diketopiperazine chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione is unique due to its specific stereochemistry and substituents, which contribute to its distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-methyl-6-propan-2-ylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLDMMKUTCCBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934240
Record name 3-Methyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15136-26-2
Record name 3-Isopropyl-6-methyl-2,5-dioxopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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